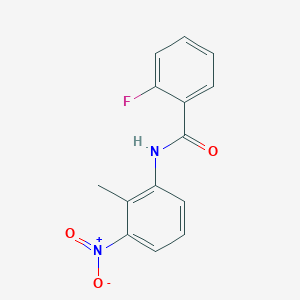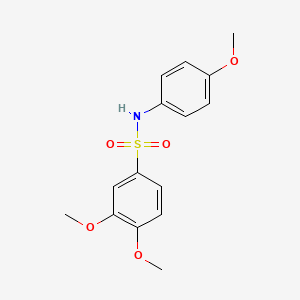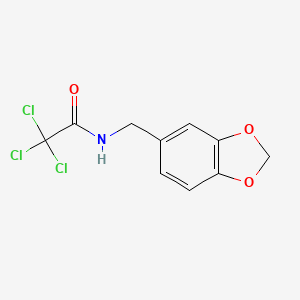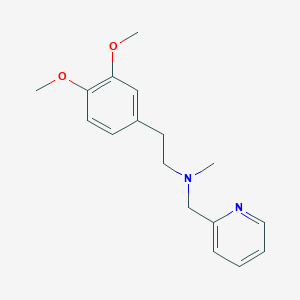
2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as FMN and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide is not yet fully understood. However, studies have shown that FMN inhibits the activity of enzymes involved in various cellular processes. FMN inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. FMN also inhibits the activity of histone deacetylases, enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that FMN can induce apoptosis in cancer cells by activating caspases. FMN has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In addition, FMN has been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide in lab experiments is its high purity and yield. This compound can be synthesized using different methods with high yield and purity. Another advantage is its potential applications in various areas of scientific research, including cancer and bacterial research. However, one of the limitations of using FMN in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide. One direction is to further investigate its potential applications in cancer research. Studies can focus on the mechanism of action of FMN in cancer cells and its potential as a therapeutic agent. Another direction is to investigate its potential as an antibacterial agent. Studies can focus on the mechanism of action of FMN in bacteria and its potential as an alternative to antibiotics. In addition, future research can focus on improving the solubility of FMN in water to make it more versatile in lab experiments.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide can be achieved using different methods. One of the commonly used methods is the reaction between this compound and benzoyl chloride in the presence of a base. This method yields a pure form of FMN with high yield. Another method is the reaction between this compound and benzoyl isocyanate in the presence of a base. This method also yields a pure form of FMN with high yield.
Applications De Recherche Scientifique
2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide has potential applications in various areas of scientific research. This compound has been studied for its anticancer properties. Studies have shown that FMN inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FMN has also been studied for its potential as an antibacterial agent. Studies have shown that FMN can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-9-12(7-4-8-13(9)17(19)20)16-14(18)10-5-2-3-6-11(10)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCFYRXWCRDNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)

![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)



![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)






![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)